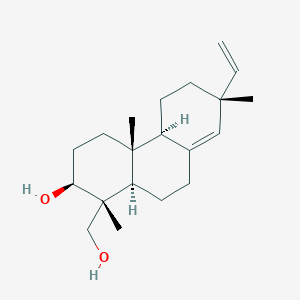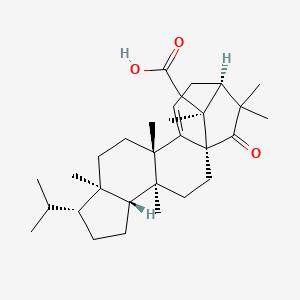
Sandaracopimaradienediol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sandaracopimaradienediol and related compounds has been explored through various methods. For instance, the conversion of testosterone and 3β-hydroxyandrost-5-en-17-one into sandaracopimaradiene, a closely related compound, showcases the intricate steps involved in its synthesis from androstane derivatives, highlighting the complexity of synthesizing diterpene compounds (Johnston et al., 1966).
Molecular Structure Analysis
The molecular structure of Sandaracopimaradienediol, including its stereochemistry and functional groups, has been extensively studied. For example, the identification of new diterpene hydrocarbons in rice cell suspensions, leading to the conversion of specific diphosphates to sandaracopimaradiene, reveals insights into the molecular pathways and structure of diterpenes (Mohan et al., 1996).
Chemical Reactions and Properties
Sandaracopimaradienediol undergoes various chemical reactions, illustrating its reactivity and interaction with different chemical agents. The oxymercuration-demercuration procedure applied to methyl sandaracopimarate, for instance, showcases the compound's reactivity and the chemical transformations it can undergo, which are crucial for understanding its chemical behavior (Apsimon & Krehm, 1969).
Physical Properties Analysis
The physical properties of Sandaracopimaradienediol, including its crystalline structure and solubility, play a significant role in its applications and handling. The extraction and characterization of diterpenes from Dacrydium colensoi, yielding compounds such as sandaracopimaradien-19-ol, highlight the importance of physical property analysis in identifying and utilizing diterpenes (Grant et al., 1969).
Chemical Properties Analysis
The chemical properties of Sandaracopimaradienediol, including its stability, reactivity, and interaction with biological systems, have been a focus of research. Studies on the anti-inflammatory effects of isopimarane diterpenoids from Kaempferia galanga, including (−)-sandaracopimaradiene, reveal the biological significance of sandaracopimaradiene's chemical properties and its potential therapeutic applications (Tungcharoen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Immunological Applications : Sandaracopimaric acid and Sandaracopimaradiene-3beta-ol, substances related to Sandaracopimaradienediol, show potential in cancer immunotherapy. They activate human dendritic cells, leading to the functional maturation of these cells and altered cytokine production. This activation supports the polarization of T cells into Th1 cells, which are crucial in anti-tumor immunity (Takei, Umeyama, Shoji, & Hashimoto, 2008).
Antiprotozoal and Anticancer Potential : Terpenes including sandaracopimaradiene diterpenoids have been isolated from plants like Guarea rhophalocarpa and have shown weak antiprotozoal activity. However, they did not exhibit significant cytotoxic activity, suggesting potential for further research in antiprotozoal applications without substantial toxic effects (Camacho et al., 2001).
Anthelmintic Activity : The compound 8(14),15-sandaracopimaradiene-7α,18-diol, related to Sandaracopimaradienediol, isolated from Tetradenia riparia, has demonstrated anthelmintic (anti-parasitic) activity. This discovery adds to the ethnopharmacological relevance of T. riparia, traditionally used against worm infections (Van Puyvelde et al., 2018).
Anti-inflammatory Effects : Diterpenoids from Kaempferia galanga, including sandaracopimaradienediol derivatives, have shown anti-inflammatory effects. These compounds inhibited nitric oxide production and the expression of inflammatory mediators in cell studies, suggesting potential therapeutic applications in inflammation-related conditions (Tungcharoen et al., 2019).
Anticandidal and Antimicrobial Properties : The diterpenediol 8(14),15-sandaracopimaradiene-7alpha,18-diol has shown effective activity against Candida auris, both in its planktonic form and in biofilm formation. This suggests its potential as a safer alternative to conventional antifungals, especially considering the emerging resistance to standard antifungal agents (Panda et al., 2022).
Neuroprotective Properties : Research on Metasequoia glyptostroboides fruits, which contain sandaracopimaradienediol derivatives, has shown that these compounds can reduce the aggregation of beta-amyloid, a factor implicated in Alzheimer's disease. This suggests a potential role in neuroprotection and anti-Alzheimer's therapy (Yeo et al., 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Sandaracopimaradienediol is a natural product found in Biota orientalis
Biochemical Pathways
It is known to be a metabolite , which suggests it is involved in metabolic processes.
Action Environment
It is known that the compound is found in Biota orientalis , suggesting that it may be influenced by the plant’s environment.
Eigenschaften
IUPAC Name |
(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15-,16+,17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKJQFODPKTBT-APNJTCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CO)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





